molecular formula C18H20BrN B1392458 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide CAS No. 891503-79-0

1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide

Cat. No.: B1392458
CAS No.: 891503-79-0
M. Wt: 330.3 g/mol
InChI Key: XQNGBNKGPFPTIL-UHFFFAOYSA-M
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Description

1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide is a chemical compound with the molecular formula C18H20N.Br and a molecular weight of 330.26 g/mol. This compound is known for its unique structure, which includes a benz[e]indolium core substituted with trimethyl and propenyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide typically involves the reaction of 2,3,3-trimethylindolenine with an appropriate alkylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.

Chemical Reactions Analysis

1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide has several scientific research applications:

    Chemistry: It is used as a reactant in organic synthesis reactions, particularly in the synthesis of squarylium-based sensors.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of high-purity chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide can be compared with similar compounds such as:

    2,3,3-Trimethylindolenine: Used as a reactant in organic synthesis reactions.

    2-Propenal, 3-(2,6,6-trimethyl-1-cyclohexen-1-yl): Known for its unique chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N.BrH/c1-5-12-18(3)13(2)19(4)16-11-10-14-8-6-7-9-15(14)17(16)18;/h5-11H,1,12H2,2-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNGBNKGPFPTIL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)CC=C)C3=CC=CC=C3C=C2)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 2
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 3
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 4
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 5
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Reactant of Route 6
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide

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